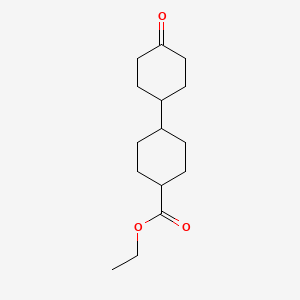
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. It is an ethyl ester resulting from the formal condensation of the carboxy group of 4-oxocyclohexanecarboxylic acid with ethanol. This compound is known for its unique properties, including solubility in organic solvents, thermal stability, and chemical resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate can be synthesized through the esterification of 4-oxocyclohexanecarboxylic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters
Aplicaciones Científicas De Investigación
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can interact with cellular receptors and signaling pathways, exerting their effects on biological systems .
Comparación Con Compuestos Similares
Ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-oxocyclohexanecarboxylate
- Cyclohexanecarboxylic acid, 1-methyl-4-oxo-, ethyl ester
- Ethyl 3,4-dihydroxybenzoate
- 4,4-Difluorocyclohexanecarboxylic acid
These compounds share similar structural features but differ in their functional groups and chemical properties. This compound is unique due to its specific ester configuration and the presence of the 4-oxocyclohexyl group, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C15H24O3 |
|---|---|
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
ethyl 4-(4-oxocyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H24O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h11-13H,2-10H2,1H3 |
Clave InChI |
PUPBSJOMWWDWMV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(CC1)C2CCC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


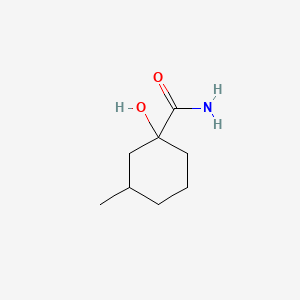
![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)
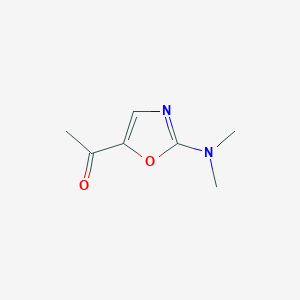

![[(2R,3R,4S,5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate](/img/structure/B13831518.png)
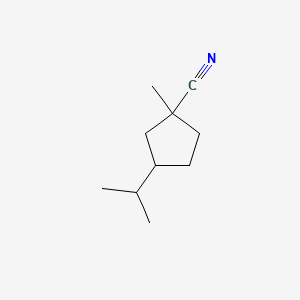
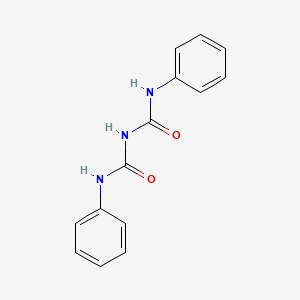
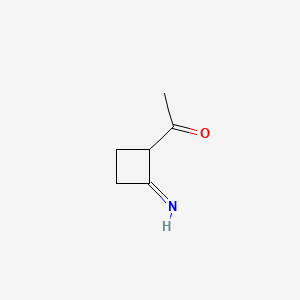
![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)
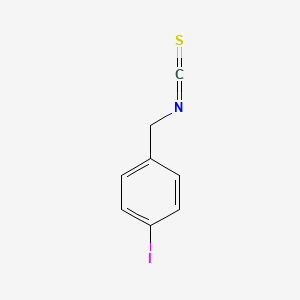
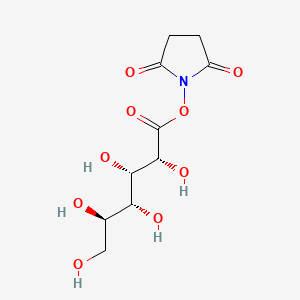
![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)

![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
